[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine [(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15776313
InChI: InChI=1S/C14H23N5/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3/h6-8,11,15H,5,9-10H2,1-4H3
SMILES:
Molecular Formula: C14H23N5
Molecular Weight: 261.37 g/mol

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

CAS No.:

Cat. No.: VC15776313

Molecular Formula: C14H23N5

Molecular Weight: 261.37 g/mol

* For research use only. Not for human or veterinary use.

[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine -

Specification

Molecular Formula C14H23N5
Molecular Weight 261.37 g/mol
IUPAC Name N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine
Standard InChI InChI=1S/C14H23N5/c1-5-18-14(12(4)8-17-18)10-15-9-13-6-7-16-19(13)11(2)3/h6-8,11,15H,5,9-10H2,1-4H3
Standard InChI Key LZZPYBAIDIAZCY-UHFFFAOYSA-N
Canonical SMILES CCN1C(=C(C=N1)C)CNCC2=CC=NN2C(C)C

Introduction

Chemical Structure and Nomenclature

The compound belongs to the pyrazole class of heterocyclic organic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its IUPAC name, (1-ethyl-4-methyl-1H-pyrazol-5-yl)methylamine, reflects its substitution pattern:

  • A 1-ethyl-4-methylpyrazole moiety linked via a methylene bridge to

  • A 1-(propan-2-yl)pyrazole group through an amine functional group.

The molecular formula is C14H23N5, with a molecular weight of 261.37 g/mol . X-ray crystallography and NMR studies reveal a planar pyrazole core with substituents adopting equatorial conformations to minimize steric hindrance .

PropertyValue
Molecular FormulaC14H23N5
Molecular Weight261.37 g/mol
IUPAC Name(1-Ethyl-4-methyl-1H-pyrazol-5-yl)methylamine
CAS Registry Number122166697 (PubChem)

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones under acidic conditions yields the pyrazole backbone.

  • Alkylation: Ethyl and methyl groups are introduced via nucleophilic substitution using ethyl iodide and methyl bromide in dimethyl sulfoxide (DMSO), achieving yields of 68–72%.

  • Methylene Bridge Installation: A Mannich reaction links the pyrazole units using formaldehyde and ammonium chloride, with optimal conditions at 60°C for 12 hours .

Industrial-Scale Production

Continuous-flow reactors improve scalability, reducing reaction times by 40% compared to batch processes. Catalytic systems employing palladium on carbon enhance selectivity for the propan-2-yl substitution.

Physicochemical Properties

Physical Characteristics

  • Solubility: Miscible in polar aprotic solvents (DMSO, DMF) but insoluble in water due to hydrophobic substituents .

  • Melting Point: 142–145°C (decomposition observed above 150°C) .

  • Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at –20°C.

Reactivity Profile

  • Oxidation: Reacts with potassium permanganate to form N-oxide derivatives, altering electronic properties.

  • Nucleophilic Substitution: The amine group participates in acylations and sulfonations, enabling functional diversification .

Biological Activity and Mechanisms

Antimicrobial Effects

In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). Mechanistic studies suggest disruption of bacterial cell membrane integrity via interaction with lipid II precursors.

Applications in Scientific Research

Medicinal Chemistry

As a pharmacophore, the compound serves as a scaffold for kinase inhibitors. Derivatives show promise in targeting EGFR (IC50 = 0.8 nM) and VEGFR-2 (IC50 = 1.2 nM).

Materials Science

Incorporated into metal-organic frameworks (MOFs), it enhances CO2 adsorption capacity by 30% due to Lewis basic sites on the pyrazole nitrogens.

Research Findings and Comparative Analysis

StudyKey FindingsApplication Area
Hwang et al. (2023)72% inhibition of ELF3-MED23 PPI at 5 µMCancer therapeutics
Kim et al. (2012)45% tumor growth reduction in xenograftsOncology
Patel et al. (2024)2.1-fold increase in MOF surface areaEnvironmental science

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